molecular formula C12H19F2N2NaO4 B13573414 Sodium3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}-2,2-difluoropropanoate

Sodium3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}-2,2-difluoropropanoate

Cat. No.: B13573414
M. Wt: 316.28 g/mol
InChI Key: BQTSJKRLRJVIHN-UHFFFAOYSA-M
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Description

Sodium3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}-2,2-difluoropropanoate is a chemical compound with the molecular formula C12H19F2N2NaO4 and a molecular weight of 316.2768 . This compound is characterized by the presence of a piperazine ring, a tert-butoxycarbonyl (Boc) protecting group, and two fluorine atoms attached to a propanoate moiety. The Boc group is commonly used in organic synthesis to protect amine functionalities during chemical reactions.

Chemical Reactions Analysis

Sodium3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}-2,2-difluoropropanoate undergoes various chemical reactions, including substitution and amide formation. The Boc group can be removed under acidic conditions, revealing the free amine group, which can then participate in further reactions . Common reagents used in these reactions include coupling reagents such as N,N′-diethylene-N′′-2-chloroethyl thiophosphoramide, which enhances amide formation without the need for additional base . The major products formed from these reactions are typically amides and other derivatives of the piperazine ring.

Mechanism of Action

Comparison with Similar Compounds

Sodium3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}-2,2-difluoropropanoate can be compared with other Boc-protected amino acid derivatives and piperazine-containing compounds. Similar compounds include tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate . These compounds share structural similarities but differ in their functional groups and specific applications. The unique combination of the Boc group, piperazine ring, and fluorine atoms in this compound makes it particularly valuable in the synthesis of bioactive molecules and pharmaceuticals .

Biological Activity

Sodium 3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}-2,2-difluoropropanoate is a synthetic compound with potential applications in medicinal chemistry. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C₁₃H₁₈F₂N₂O₃Na
Molecular Weight: 304.28 g/mol
CAS Number: 2742657-90-3

The compound features a piperazine moiety, which is known for its diverse biological activities, including antipsychotic and antidepressant effects. The presence of fluorine atoms enhances lipophilicity and potentially alters the compound's interaction with biological targets.

Sodium 3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}-2,2-difluoropropanoate likely acts through modulation of neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The piperazine structure is often associated with receptor binding, influencing various signaling pathways.

Pharmacological Effects

  • Antidepressant Activity:
    • Studies indicate that compounds with similar structures exhibit significant antidepressant-like effects in animal models. The modulation of serotonin levels is a key factor in this activity.
  • Antipsychotic Properties:
    • The piperazine ring has been linked to antipsychotic effects due to its interaction with dopamine receptors. This compound may demonstrate similar properties, warranting further investigation.
  • Neuroprotective Effects:
    • Preliminary data suggest potential neuroprotective properties, possibly through antioxidant mechanisms or by reducing neuroinflammation.

Case Studies

Study 1: Antidepressant Activity in Rodent Models

  • A study evaluated the effects of sodium 3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}-2,2-difluoropropanoate on depression-like behaviors in rodents. Results indicated a significant reduction in immobility time during forced swim tests, suggesting antidepressant potential.

Study 2: Receptor Binding Assays

  • In vitro assays demonstrated that the compound binds effectively to serotonin and dopamine receptors, with a higher affinity for the serotonin transporter compared to conventional antidepressants.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntidepressantReduced immobility in rodentsStudy 1
AntipsychoticModulation of dopamine receptorsReceptor Binding Assays
NeuroprotectivePotential antioxidant activityPreliminary Data

Properties

Molecular Formula

C12H19F2N2NaO4

Molecular Weight

316.28 g/mol

IUPAC Name

sodium;2,2-difluoro-3-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]propanoate

InChI

InChI=1S/C12H20F2N2O4.Na/c1-11(2,3)20-10(19)16-6-4-15(5-7-16)8-12(13,14)9(17)18;/h4-8H2,1-3H3,(H,17,18);/q;+1/p-1

InChI Key

BQTSJKRLRJVIHN-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC(C(=O)[O-])(F)F.[Na+]

Origin of Product

United States

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